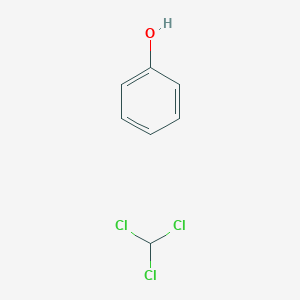

Phenol chloroform

Cat. No. B8533926

M. Wt: 213.5 g/mol

InChI Key: YTRQFSDWAXHJCC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06951720B2

Procedure details

To further examine the ability of Topo65 to mediate ligation of DNAs containing 5′-briding phosphorothiolate near the 5′ end of the scissile strand, a vector was adapted with duplex oligonucleotides TCRIBamS/AS described in Example II. FIG. 6A depicts the linearized and oligonucleotide adapted vectors. T4 DNA ligase was then used to adapt the vector ends with TCRIBamS oligonucleotide and TCRIBamAS oligonucleotides that contained or lacked a 5′ phosphate. EcoRI-digested vector was incubated at 16° C. overnight with a 300-fold molar excess of oligonucleotides. The adapted vector was then incubated in the presence or absence of Topo65 in 10-fold molar excess, overnight at room temperature in a reaction buffer containing 10 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM EDTA and 2 mM DTT. After this incubation, 5 M NaCl was added to obtain a final concentration of 600 mM, and the mixture remained at room temperature for three hours. To this mixture, SDS was added to a final concentration of 0.1%, Proteinase-K was added to a final concentration of 100 μg/ml, and the mixture was incubated at 37° C. for 30 minutes. The DNA was isolated by phenol/chloroform extraction, followed by ethanol precipitation. The isolated DNA was used to transform TOP10F′ cells, which were then plated onto 2YT/Ampicillin agar.

Name

Tris-HCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

DTT

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

oligonucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

oligonucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

DNA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

oligonucleotide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

oligonucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

5′ phosphate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

oligonucleotides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Identifiers

|

REACTION_CXSMILES

|

OP([O-])([O-])=S.[CH2:6](O)C(N)(CO)CO.[ClH:14].[Cl-:15].[K+].[Mg+2].[Cl-:18].[Cl-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(S)[C@@H](O)[C@H](O)CS.[Na+].[Cl-].CCCCCC[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][O:62]S([O-])(=O)=O.[Na+]>>[C:61]1([OH:62])[CH:56]=[CH:57][CH:58]=[CH:59][CH:60]=1.[CH:6]([Cl:18])([Cl:15])[Cl:14] |f:1.2,3.4,5.6.7,10.11,12.13,14.15|

|

Inputs

Step One

|

Name

|

Tris-HCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O.Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg+2].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

|

Name

|

DTT

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H]([C@@H](CS)O)O)S

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=S)([O-])[O-]

|

Step Five

[Compound]

|

Name

|

oligonucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

oligonucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

DNA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

oligonucleotide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

oligonucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

5′ phosphate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

oligonucleotides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a final concentration of 600 mM

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture remained at room temperature for three hours

|

|

Duration

|

3 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to a final concentration of 100 μg/ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was incubated at 37° C. for 30 minutes

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)O.C(Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |